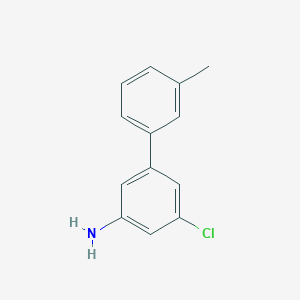

3-Chloro-5-(3-methylphenyl)aniline

Description

3-Chloro-5-(3-methylphenyl)aniline is an aromatic amine derivative characterized by a chloro substituent at position 3 and a 3-methylphenyl group at position 5 of the aniline ring. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated aniline precursors and arylboronic acids .

Properties

IUPAC Name |

3-chloro-5-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOTPSUKHPDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-methylphenyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-5-(3-methylphenyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methylphenyl)aniline involves its interaction with specific molecular targets. The presence of the chlorine and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Chloro-5-(3-methylphenyl)aniline can be contextualized by comparing it to related aniline derivatives. Key differences arise from substituent positions, electronic effects, and steric hindrance, which influence reactivity, solubility, and biological activity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 3-Chloro-5-(trifluoromethyl)aniline enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) reactions compared to this compound, which has an electron-donating methylphenyl group .

Biological Activity :

- Fluorinated analogs (e.g., 3-Chloro-5-(trifluoromethyl)aniline) exhibit enhanced metabolic stability and lipophilicity, making them preferred in CNS-targeting drugs .

- Nitro-substituted derivatives (e.g., 3o) are often used as intermediates in antiparasitic or antimicrobial agents due to their redox-active nitro groups .

Synthetic Accessibility :

- Yields for trifluoromethyl-substituted anilines (75%–97%) are generally higher than those for nitro derivatives (21%–69%), reflecting the challenges of introducing nitro groups regioselectively .

Physical Properties :

- The trifluoromethyl group reduces basicity (pKa ~2–3) compared to methylphenyl-substituted analogs (pKa ~4–5), impacting solubility in aqueous media .

Biological Activity

3-Chloro-5-(3-methylphenyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its aniline structure, which includes a chlorine atom and a methylphenyl group. Its molecular formula is C13H12ClN, and it belongs to the class of substituted anilines, known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

- Receptor Binding : It may bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and differentiation.

The presence of the chlorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which can potentiate its effects in biological systems .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown:

- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Biofilm Disruption : It has been observed to affect biofilm formation in bacterial species, potentially enhancing the efficacy of treatment against biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Proliferation Inhibition : Studies indicate that the compound can inhibit the proliferation of cancer cells in vitro. This effect may be mediated through apoptosis induction or cell cycle arrest mechanisms .

- Targeting Specific Cancer Pathways : Preliminary findings suggest that it may target specific oncogenic pathways, although further research is needed to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Research :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.